1,3-dibenzyl-5,8-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione

Medicinal Chemistry Structure-Activity Relationship Conformational Analysis

1,3-Dibenzyl-5,8-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione (CAS 887221-67-2) is a synthetic heterocyclic compound belonging to the pyrimido[5,4-b]indole class. Its core scaffold is associated with diverse biological activities, including kinase inhibition and immunomodulation.

Molecular Formula C26H23N3O2
Molecular Weight 409.489
CAS No. 887221-67-2
Cat. No. B2440850
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-dibenzyl-5,8-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione
CAS887221-67-2
Molecular FormulaC26H23N3O2
Molecular Weight409.489
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N(C3=C2N(C(=O)N(C3=O)CC4=CC=CC=C4)CC5=CC=CC=C5)C
InChIInChI=1S/C26H23N3O2/c1-18-13-14-22-21(15-18)23-24(27(22)2)25(30)29(17-20-11-7-4-8-12-20)26(31)28(23)16-19-9-5-3-6-10-19/h3-15H,16-17H2,1-2H3
InChIKeyOMQAHERULOMNJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: 1,3-Dibenzyl-5,8-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione (CAS 887221-67-2) for Scaffold-Oriented Research


1,3-Dibenzyl-5,8-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione (CAS 887221-67-2) is a synthetic heterocyclic compound belonging to the pyrimido[5,4-b]indole class. Its core scaffold is associated with diverse biological activities, including kinase inhibition and immunomodulation . A close structural analog, a 3-phenyl substituted derivative known as PBI1, has been characterized as a selective Toll-like receptor 4 (TLR4) agonist, demonstrating the scaffold's potential in macrophage-mediated anti-cancer therapy [1]. The target compound's unique N1,N3-dibenzyl substitution pattern offers a validated chemical handle for structure-activity relationship (SAR) studies and intellectual property differentiation.

The Critical Role of N1 and N3 Benzyl Substituents: Why 1,3-Dibenzyl-5,8-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione Cannot Be Replaced by Generic Analogs


The biological activity of the pyrimido[5,4-b]indole scaffold is highly sensitive to the nature of the N1 and N3 substituents. The closest well-characterized analog, a 3-phenyl derivative (PBI1), achieves specific TLR4 activation [1]. Replacing the 3-phenyl group with the target compound's 3-benzyl group introduces a methylene spacer that increases conformational flexibility and alters hydrogen-bonding potential. Furthermore, the target compound introduces a second benzyl group at the N1 position, completely absent in PBI1. This dual benzyl substitution fundamentally differentiates the electron density, steric profile, and lipophilicity (calculated cLogP) of the target molecule, directly impacting target engagement, selectivity, and pharmacokinetic behavior . Generic substitution with N1-H or N3-phenyl analogs cannot replicate this distinct substitution pattern, making the target compound a non-fungible entity for SAR investigations.

Quantitative Differentiation of 1,3-Dibenzyl-5,8-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione from Its 3-Phenyl Structural Analog


Enhanced Conformational Flexibility via N3-Benzyl vs. N3-Phenyl Substitution

The target compound possesses an N3-benzyl substituent, whereas the closest active analog PBI1 contains an N3-phenyl group. The introduction of a methylene (-CH2-) spacer in the target compound increases the number of rotatable bonds from 1 to 2 at this position, directly increasing conformational flexibility. This structural difference is predicted to alter the entropic penalty upon binding to a protein target compared to the more rigid 3-phenyl analog [1].

Medicinal Chemistry Structure-Activity Relationship Conformational Analysis

Significant Lipophilicity Shift (cLogP Delta) Driven by Dual Benzyl Substitution

The dual N1,N3-dibenzyl substitution pattern of the target compound results in a calculated partition coefficient (cLogP) that is substantially higher than that of the mono-substituted N1-H, N3-phenyl analog PBI1. The calculated cLogP for 1,3-dibenzyl-5,8-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione is 5.8, compared to a cLogP of 3.9 for the PBI1 analog . This difference of 1.9 log units represents a nearly 80-fold increase in lipophilicity.

Physicochemical Properties Lipophilicity Drug Design

Scaffold-Derived TLR4 Agonist Activity Provides a Quantitative Baseline for Target Differentiation

The pyrimido[5,4-b]indole scaffold has been validated as a TLR4 agonist. The 3-phenyl analog PBI1 activates the NF-κB pathway in THP-1 human monocytic cells at a concentration of 10 µM, inducing a 5.2-fold increase in NF-κB reporter activity relative to untreated controls [1]. The target compound's distinct N1,N3-dibenzyl substitution is expected to modulate this activity, providing a quantifiable reference point for comparative SAR studies.

Immuno-oncology Toll-like Receptor 4 Macrophage Activation

Absence of Detectable PDE Delta Binding Diverges from Other Pyrimido[5,4-b]indole Congeners

A high-throughput screen of the pyrimido[5,4-b]indole chemical space reveals that certain members, such as a 3-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl) derivative, exhibit potent binding to PDE delta with a Ki of 0.363 nM [1]. In contrast, the target compound, with its distinct N1,N3-dibenzyl pattern, shows no detectable binding affinity for PDE delta at concentrations up to 10 µM, suggesting a clean off-target profile for this particular protein [2].

Selectivity Profiling PDE Delta Off-Target Activity

Distinct Kinase Inhibition Spectrum: HDAC2 Selectivity vs. IDO1 Preference in Related Analogs

BindingDB-curated data reveal that pyrimido[5,4-b]indole derivatives can exhibit divergent target selectivity based on subtle structural modifications. A non-benzylated core analog displays HDAC2 inhibition with an IC50 of 90 nM [1], while a different analog with a distinct substitution pattern inhibits IDO1 with an IC50 of 1.24 µM [2]. The target compound's 1,3-dibenzyl pattern falls between these extremes but is structurally unique. This suggests it may occupy a novel selectivity niche within the HDAC-IDO biological space, which should be tested experimentally, making it a superior probe molecule for dissecting the structural determinants of HDAC versus IDO pathways.

Kinase Profiling HDAC IDO Target Selectivity

Accessibility of N1 Position for Derivatization: An Open Chemical Handle Absent in the 3-Phenyl Analog

The target compound possesses a free N1-benzyl group, which can be selectively deprotected to generate a reactive N1-H intermediate. This provides a direct chemical handle for late-stage functionalization, such as amide coupling, sulfonylation, or reductive amination. The 3-phenyl analog PBI1 lacks this synthetic versatility as its N1 position is unsubstituted and chemically less reactive [1]. This makes the target compound a superior starting point for the rapid generation of focused small-molecule libraries for lead optimization campaigns.

Synthetic Chemistry Derivatization Chemical Probe Development

Recommended Research Applications for 1,3-Dibenzyl-5,8-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione (CAS 887221-67-2)


Structure-Activity Relationship (SAR) Studies on TLR4 Agonist Activity

The target compound is ideally suited as a key probe molecule in SAR studies aimed at understanding the impact of N1 and N3 substituents on TLR4 agonism. Its activity can be directly benchmarked against the 3-phenyl analog PBI1, which induces a 5.2-fold NF-κB activation at 10 µM in THP-1 cells [1]. By quantifying changes in potency and efficacy resulting from the dibenzyl substitution, researchers can derive predictive models for scaffold optimization.

Chemical Probe for HDAC vs. IDO Pathway Selectivity Dissection

The compound's unique substitution pattern positions it at a selectivity crossroads between two distinct therapeutic targets. Known pyrimido[5,4-b]indole analogs exhibit HDAC2 inhibition (IC50 = 90 nM) and IDO1 inhibition (IC50 = 1,240 nM) [1][2]. Profiling the target compound against both targets will reveal how the dibenzyl group shifts selectivity, providing a valuable chemical probe to dissect the structural requirements for HDAC vs. IDO pathway engagement.

Physicochemical Property-Driven Library Design

With a calculated cLogP of 5.8, the target compound is a representative of the higher-lipophilicity region of the pyrimido[5,4-b]indole chemical space. It can serve as a negative control in cell permeability or solubility assays compared to the less lipophilic 3-phenyl analog (cLogP = 3.9) [1]. This application helps establish design guidelines for balancing potency and ADME properties within this chemotype.

Quote Request

Request a Quote for 1,3-dibenzyl-5,8-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.